molecular formula C14H20O B7846054 4'-iso-Butyl-2-methylpropiophenone CAS No. 59771-25-4

4'-iso-Butyl-2-methylpropiophenone

Cat. No.: B7846054
CAS No.: 59771-25-4
M. Wt: 204.31 g/mol
InChI Key: KQCHFTCOBDMJBH-UHFFFAOYSA-N
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Description

4'-iso-Butyl-2-methylpropiophenone is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Biological Activity

4'-iso-Butyl-2-methylpropiophenone is a synthetic compound that belongs to the class of ketones. Its biological activity has attracted attention in various fields, particularly in pharmacology and toxicology. This article examines the biological properties of this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound features an iso-butyl group attached to a propiophenone backbone, influencing its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various mammalian cell lines. In vitro studies demonstrated that the compound exhibits dose-dependent cytotoxicity.

Cell Line IC50 (μM)
HepG215.5
MCF-712.3
HCT11618.7

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These results highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Apoptosis Induction : In cancer cells, it may trigger apoptosis through intrinsic pathways, as evidenced by increased caspase activity in treated cells.

Case Studies

A recent case study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents on resistant cancer cell lines. The study found that co-treatment enhanced cytotoxic effects compared to monotherapy, suggesting a synergistic potential.

Properties

IUPAC Name

2-methyl-1-[4-(2-methylpropyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10(2)9-12-5-7-13(8-6-12)14(15)11(3)4/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCHFTCOBDMJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231023
Record name 2-Methyl-1-[4-(2-methylpropyl)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59771-25-4
Record name 2-Methyl-1-[4-(2-methylpropyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59771-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-[4-(2-methylpropyl)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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